Diacetylpiptocarphol

Description

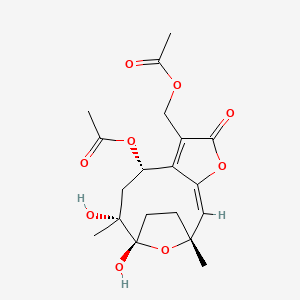

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2E,8S,10R,11S)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSADBENAXUTZTK-ICOWNEGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diacetylpiptocarphol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetylpiptocarphol, a sesquiterpene lactone of the glaucolide type, has emerged as a molecule of interest within the scientific community, primarily due to its notable trypanocidal activity. This technical guide provides an in-depth overview of the natural sources, detailed isolation methodologies, and biological evaluation of this compound. Quantitative data on its bioactivity is presented in structured tables for comparative analysis. Furthermore, this document outlines the experimental protocols for its isolation and bioassays, and visualizes the isolation workflow and a proposed mechanism of action through detailed diagrams, aiming to equip researchers and drug development professionals with the critical information needed to advance the study of this compound.

Natural Sources

This compound has been predominantly isolated from plants belonging to the Asteraceae family, specifically within the Piptocarpha genus. The primary documented source of this compound is Piptocarpha rotundifolia, a plant native to Brazil. Research has also indicated the presence of this compound in other species of the same genus, such as Piptocarpha spiralis. The concentration of this compound in these plant sources can vary, with reported yields of approximately 0.057% from the aerial parts of Piptocarpha rotundifolia.

Isolation Protocols

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic purification. The following protocol is a comprehensive representation of the methodologies described in the scientific literature.

Plant Material Preparation

Fresh aerial parts (leaves and stems) of the source plant, such as Piptocarpha rotundifolia, are collected and dried at room temperature. The dried plant material is then finely powdered to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material undergoes exhaustive extraction with a solvent of intermediate polarity, typically dichloromethane (CH₂Cl₂), at room temperature. This process is usually carried out by maceration with intermittent agitation over several days to ensure the complete extraction of secondary metabolites, including sesquiterpene lactones. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Step 1: Silica Gel Column Chromatography: The crude dichloromethane extract is fractionated by column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate and subsequently methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Step 2: Further Chromatographic Separations: Fractions containing this compound, as identified by TLC, are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel or Sephadex LH-20, often utilizing isocratic or gradient elution with solvent systems such as hexane-ethyl acetate or dichloromethane-methanol.

-

Step 3: Final Purification: The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The biological activity of this compound has been quantified against protozoan parasites and its cytotoxicity has been assessed against mammalian cells.

| Compound | Target Organism | Assay | IC₅₀ (µM) | Reference |

| This compound | Trypanosoma cruzi | Trypanocidal Activity | 10.62 - 20.57 | [1] |

| This compound | Leishmania amazonensis | Leishmanicidal Activity | 18.83 - 26.58 | [1] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Trypanocidal Activity Assay

The in vitro trypanocidal activity of this compound is evaluated against the epimastigote forms of Trypanosoma cruzi. The parasites are cultured in a suitable medium, such as Liver Infusion Tryptose (LIT), supplemented with fetal bovine serum. The assay is performed in 96-well microplates, where the parasites are incubated with serial dilutions of this compound for a defined period, typically 72 hours. A positive control, such as benznidazole, and a negative control (solvent vehicle) are included. The parasite viability is determined by colorimetric methods, such as the MTT assay, which measures the metabolic activity of the cells. The IC₅₀ value is then calculated from the dose-response curve.

Cytotoxicity Assay

The cytotoxicity of this compound is assessed against a mammalian cell line, such as L929 fibroblasts, to determine its selectivity. The cells are cultured in an appropriate medium, for example, RPMI-1640, supplemented with fetal bovine serum. Similar to the trypanocidal assay, the cells are incubated in 96-well plates with various concentrations of the compound for 72 hours. The cell viability is quantified using the MTT assay, and the CC₅₀ (50% cytotoxic concentration) is determined. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to the IC₅₀ against the parasite. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Visualizations

Isolation Workflow

Caption: Workflow for the isolation of this compound.

Proposed Trypanocidal Mechanism of Action

Caption: Proposed mechanism of trypanocidal action for this compound.

Conclusion

This compound stands out as a promising natural product with significant trypanocidal properties. The methodologies for its isolation are well-established, relying on conventional extraction and chromatographic techniques. The quantitative data on its biological activity underscores its potential as a lead compound for the development of new anti-parasitic drugs. Further research is warranted to fully elucidate its mechanism of action, explore its structure-activity relationships, and optimize its selectivity for parasitic targets to pave the way for future therapeutic applications.

References

Technical Guide: Spectroscopic Analysis of Diacetylpiptocarphol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for the spectroscopic characterization of Diacetylpiptocarphol, a derivatized sesquiterpene lactone. Due to the absence of publicly available spectroscopic data for this specific compound, this guide serves as a template, outlining the requisite data presentation, experimental protocols, and analytical workflows. The methodologies and data structures detailed herein are based on established practices for the analysis of analogous natural product derivatives and are intended to guide researchers in the systematic characterization of this compound upon its synthesis or isolation.

Introduction

Piptocarphol is a sesquiterpene lactone of the germacranolide type, a class of natural products known for a wide range of biological activities. The acetylation of piptocarphol to yield this compound can significantly alter its physicochemical properties, including solubility, stability, and bio-availability, which in turn can modulate its biological efficacy. A thorough spectroscopic analysis is paramount for the unambiguous confirmation of its chemical structure and purity. This guide delineates the standard nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses crucial for this purpose.

Spectroscopic Data Presentation

For clarity and comparative analysis, all quantitative spectroscopic data should be organized into standardized tabular formats. The following tables provide a template for the presentation of NMR and MS data for this compound.

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Acetyl-1 | s | 3H | -OCOCH₃ | ||

| Acetyl-2 | s | 3H | -OCOCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)

| Position | Chemical Shift (δ, ppm) | Assignment |

| Acetyl-1 | -OC O- | |

| -OCOC H₃ | ||

| Acetyl-2 | -OC O- | |

| -OCOC H₃ |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion Mode | Formula | Calculated m/z | Measured m/z | Difference (ppm) |

| ESI positive | [M+H]⁺ | |||

| ESI positive | [M+Na]⁺ |

Table 4: MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following sections describe standard procedures for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz NMR spectrometer. ¹H NMR spectra are recorded with a spectral width of 16 ppm, an acquisition time of 2.0 s, and a relaxation delay of 1.0 s. ¹³C NMR spectra are recorded with a spectral width of 240 ppm, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s. All chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm for ¹H and ¹³C). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. A sample of this compound is dissolved in methanol or acetonitrile to a concentration of approximately 1 µg/mL. The solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C. For MS/MS analysis, the parent ion of interest is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) with argon as the collision gas. The collision energy is varied to optimize fragmentation.

Visualizations

Diagrams are provided to illustrate the experimental workflow for spectroscopic analysis and a hypothetical signaling pathway that could be modulated by a sesquiterpene lactone derivative.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Unraveling the Anticancer Potential of Diacetylpiptocarphol: A Technical Guide on its Presumed Mechanism of Action in Cancer Cells

For Immediate Release

[City, State] – [Date] – While specific research on the anticancer mechanism of diacetylpiptocarphol is not publicly available, this whitepaper synthesizes the established mechanisms of action of similar natural product-derived compounds to provide a foundational guide for researchers, scientists, and drug development professionals. This document outlines the probable signaling pathways and apoptotic processes that this compound may influence in cancer cells, based on current understandings of structurally related molecules.

Introduction

Natural products have long been a cornerstone of cancer chemotherapy, with many approved drugs originating from plants, marine organisms, and microorganisms. These compounds often exert their anticancer effects through complex mechanisms, primarily by inducing programmed cell death, known as apoptosis, and by modulating critical signaling pathways that govern cell proliferation, survival, and metastasis. Although direct studies on this compound are absent in the available scientific literature, its classification as a natural product derivative suggests it may share common mechanisms with other bioactive phytochemicals. This guide, therefore, explores these established pathways as a predictive framework for understanding the potential anticancer activities of this compound.

Core Mechanisms of Action: A Predictive Overview

The anticancer activity of many natural compounds converges on the induction of apoptosis through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways are tightly regulated by a host of pro- and anti-apoptotic proteins and are frequently dysregulated in cancer cells, allowing for uncontrolled proliferation.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is a major route for chemotherapy-induced cell death. It is initiated by various intracellular stresses, such as DNA damage or oxidative stress, which are common consequences of treatment with natural product-based agents.

Key Molecular Events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The integrity of the mitochondrial membrane is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax and Bak, are activated and form pores in the mitochondrial outer membrane. This action is counteracted by anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells. Natural compounds can modulate the expression of these proteins, shifting the balance in favor of apoptosis.

-

Cytochrome c Release: The formation of pores by Bax and Bak leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7.

-

Execution Phase: The executioner caspases dismantle the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

The Extrinsic Apoptotic Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to their corresponding death receptors on the cell surface.

Key Molecular Events:

-

Death Receptor Activation: Ligands such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α) bind to their receptors (FasR or TNFR). This binding induces receptor trimerization and the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD).

-

DISC Formation and Caspase Activation: The adaptor proteins, in turn, recruit pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation.

-

Execution Phase: Activated caspase-8 can directly cleave and activate executioner caspases (caspase-3 and -7). Alternatively, it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, creating a crosstalk between the two apoptotic routes.

Key Signaling Pathways Targeted by Natural Anticancer Compounds

In addition to directly triggering apoptosis, many natural products modulate signaling pathways that are crucial for cancer cell survival and proliferation. The PI3K/Akt and MAPK/ERK pathways are two of the most frequently dysregulated cascades in human cancers and are common targets of natural compounds.

The PI3K/Akt Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers.

Mechanism of Inhibition by Natural Compounds:

Natural products can inhibit the PI3K/Akt pathway at various levels. They can suppress the activation of receptor tyrosine kinases (RTKs) that lie upstream of PI3K, directly inhibit the catalytic activity of PI3K, or block the phosphorylation and activation of Akt. Downregulation of this pathway leads to decreased cell survival and can sensitize cancer cells to apoptosis.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a critical role in cell proliferation, differentiation, and survival. Its overactivation is common in cancers with mutations in Ras or B-Raf.

Mechanism of Inhibition by Natural Compounds:

Bioactive compounds can interfere with the MAPK/ERK pathway by inhibiting the activation of key kinases such as Raf, MEK, and ERK. By blocking this signaling cascade, these compounds can halt the cell cycle and induce apoptosis.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes typical IC₅₀ values for various natural compounds against different cancer cell lines, illustrating the range of potencies observed.

| Compound Class | Example Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Flavonoid | Quercetin | MCF-7 (Breast) | 15 - 50 | [General Literature] |

| Terpenoid | Paclitaxel | A549 (Lung) | 0.01 - 0.1 | [General Literature] |

| Alkaloid | Vincristine | HeLa (Cervical) | 0.005 - 0.05 | [General Literature] |

| Polyphenol | Curcumin | HCT-116 (Colon) | 10 - 30 | [General Literature] |

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of anticancer compounds.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Treat cancer cells with the test compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample and to quantify their expression levels. It is crucial for examining the modulation of signaling and apoptotic proteins.

Protocol:

-

Lyse treated and untreated cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations of Signaling Pathways and Experimental Workflows

The Potent Biological Activities of Sesquiterpene Lactones from Vernonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Vernonia, a member of the Asteraceae family, is a rich source of structurally diverse sesquiterpene lactones (SLs). These compounds have garnered significant scientific attention due to their wide array of potent biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antimicrobial properties of sesquiterpene lactones isolated from various Vernonia species, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Sesquiterpene lactones from Vernonia have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The primary mechanism of action is often attributed to the presence of an α-methylene-γ-lactone group, which can undergo a Michael-type addition with nucleophiles like the sulfhydryl groups of cysteine residues in proteins, thereby disrupting their function.[1]

Quantitative Cytotoxicity Data

The anticancer potential of various sesquiterpene lactones from Vernonia has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values is presented in Table 1.

| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) | Vernonia Species | Reference |

| Vernopicrin | A375 (Melanoma) | 0.35 | V. guineensis | [2] |

| Vernopicrin | A549 (Lung) | 2.04 | V. guineensis | [2] |

| Vernomelitensin | A375 (Melanoma) | 0.13 | V. guineensis | [2] |

| Vernomelitensin | MCF-7 (Breast) | 1.56 | V. guineensis | [2] |

| Glaucolide K | A2780 (Ovarian) | 5.8 | V. pachyclada | [3] |

| Glaucolide M | A2780 (Ovarian) | 3.3 | V. pachyclada | [3] |

| Vernolide-A | Various | 0.91 - 13.84 | Vernonia spp. | [4] |

| 11ß,13-dihydrovernodalin | MCF-7 (Breast) | Low µM range | V. leopoldi | [1] |

| 11ß,13-dihydrovernodalin | JIMT-1 (Breast) | Low µM range | V. leopoldi | [1] |

| Vernomenin | MCF-7 (Breast) | Low µM range | V. leopoldi | [1] |

| Vernolepin | JIMT-1 (Breast) | Low µM range | V. leopoldi | [1] |

Key Signaling Pathways in Anticancer Activity

Several key signaling pathways are modulated by sesquiterpene lactones from Vernonia to exert their anticancer effects. These include the inhibition of pro-survival pathways and the activation of apoptotic pathways.

Vernolide-A and vernodaline have been shown to target and inhibit the nuclear factor-κB (NF-κB) and the signal transducer and activator of transcription 3 (STAT3) pathways.[4][5] Constitutive activation of these transcription factors is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genesandcancer.com [genesandcancer.com]

- 4. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Piptocoma discolor: A Technical Guide to its Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptocoma discolor, a member of the Asteraceae family, is a tree native to a range spanning from Costa Rica to Peru and northern Brazil, where it thrives in wet tropical biomes.[1][2] Traditionally, it has been utilized for unspecified medicinal purposes, as well as for animal feed and as a food source for bees.[1] This guide provides a comprehensive overview of the current scientific knowledge on the bioactive compounds isolated from Piptocoma discolor and its close relatives within the same genus, focusing on their potential for therapeutic applications. While research specifically on Piptocoma discolor is limited, studies on related species such as Piptocoma antillana and Piptocoma rufescens offer valuable insights into the potential phytochemical profile and bioactivities of this genus.

Phytochemical Composition

The Asteraceae family is renowned for its production of a diverse array of secondary metabolites, with sesquiterpene lactones being a characteristic and biologically significant class of compounds.[3] While a detailed phytochemical analysis of Piptocoma discolor is not extensively documented in the available literature, studies on other Piptocoma species have led to the isolation and characterization of several bioactive molecules, primarily sesquiterpene lactones of the germacranolide and goyazensolide types.[4][5][6] These compounds are largely responsible for the observed cytotoxic and antimalarial activities of the plant extracts.[5][6]

Bioactive Properties

Cytotoxic Activity

Extracts from the Piptocoma genus have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, crude and chloroform extracts of Piptocoma discolor (synonym Croton discolor) have shown inhibitory activity against the MCF-7 and T47D breast cancer cell lines.[7] While the crude extract of C. discolor displayed cytotoxicity in the Brine Shrimp Lethality Test, its fractionated extracts did not show significant activity, suggesting a synergistic effect of the metabolites in the crude mixture.[7]

Sesquiterpene lactones isolated from other Piptocoma species have exhibited potent antiproliferative activities. For instance, compounds from Piptocoma antillana were active against the A2780 ovarian cancer cell line, and those from Piptocoma rufescens were cytotoxic towards the HT-29 human colon cancer cell line.[4][5][6]

Antimalarial Activity

In addition to their cytotoxic properties, sesquiterpene lactones from Piptocoma antillana have also displayed antimalarial activity against Plasmodium falciparum.[5][6] This dual activity highlights the potential of these compounds as leads for the development of new therapeutic agents.

Antimicrobial and Antioxidant Potential

Quantitative Data on Bioactivities

The following tables summarize the available quantitative data on the cytotoxic and antimalarial activities of compounds isolated from the Piptocoma genus. It is important to note that the data for P. antillana and P. rufescens are included to provide a broader perspective on the potential of the genus, due to the limited quantitative data for P. discolor.

Table 1: Cytotoxic Activity of Piptocoma Species

| Species | Extract/Compound | Cell Line | Activity | Reference |

| Piptocoma discolor (as Croton discolor) | Crude Extract | Brine Shrimp | LC50: 111 µg/mL | [7] |

| Piptocoma discolor (as Croton discolor) | Crude Extract | MCF-7 (Breast) | 84% inhibition | [7] |

| Piptocoma discolor (as Croton discolor) | Chloroform Extract | MCF-7 (Breast) | 89% inhibition | [7] |

| Piptocoma antillana | 5-O-methyl-5-epiisogoyazensolide | A2780 (Ovarian) | IC50: 1.5 ± 0.5 µM | [5][6] |

| Piptocoma antillana | 15-O-methylgoyazensolide | A2780 (Ovarian) | IC50: 0.6 ± 0.3 µM | [5][6] |

| Piptocoma antillana | 1-oxo-3,10-epoxy-8-(2-methylacryloxy)-15-acetoxygermacra-2,4,11(13)-trien-6(12)-olide | A2780 (Ovarian) | IC50: 1.62 ± 0.05 µM | [5][6] |

| Piptocoma antillana | 5-epiisogoyazensolide | A2780 (Ovarian) | IC50: 1.56 ± 0.04 µM | [5][6] |

| Piptocoma rufescens | Methanol Extract | HT-29 (Colon) | Cytotoxic | [4] |

Table 2: Antimalarial Activity of Sesquiterpene Lactones from Piptocoma antillana

| Compound | Parasite Strain | Activity (IC50) | Reference |

| 5-O-methyl-5-epiisogoyazensolide | Plasmodium falciparum | 6.2 ± 0.5 µM | [5][6] |

| 15-O-methylgoyazensolide | Plasmodium falciparum | 2.2 ± 0.5 µM | [5][6] |

| 1-oxo-3,10-epoxy-8-(2-methylacryloxy)-15-acetoxygermacra-2,4,11(13)-trien-6(12)-olide | Plasmodium falciparum | 8.0 ± 0.4 µM | [5][6] |

| 5-epiisogoyazensolide | Plasmodium falciparum | 9.0 ± 0.6 µM | [5][6] |

Experimental Protocols

This section details the general methodologies employed in the phytochemical and bioactivity studies of the Piptocoma genus and related plant extracts.

Plant Material Extraction and Fractionation

-

Collection and Preparation: Plant material (leaves, twigs, etc.) is collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The material is then air-dried and ground into a fine powder.

-

Extraction: The powdered plant material is typically extracted with a solvent such as ethanol or methanol at room temperature for a specified period. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to bioassay-directed fractionation. This often involves solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Further separation is achieved using chromatographic techniques such as column chromatography (often on silica gel) and High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for the extraction and isolation of bioactive compounds.

Cytotoxicity Assays

-

Brine Shrimp Lethality Test (BSLT): This is a simple, rapid, and low-cost preliminary assay for cytotoxicity. Artemia salina (brine shrimp) nauplii are exposed to various concentrations of the plant extract in seawater. After 24 hours, the number of dead nauplii is counted, and the LC50 (lethal concentration for 50% of the population) is determined.

-

MTT Assay: This colorimetric assay is used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondria reduce MTT to a purple formazan product. The absorbance of the formazan solution, after solubilization, is measured with a spectrophotometer. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimalarial Assay

-

In vitro Assay against Plasmodium falciparum: The antiplasmodial activity is typically assessed using a parasite lactate dehydrogenase (pLDH) assay. Synchronized cultures of P. falciparum are incubated with various concentrations of the test compounds. The viability of the parasites is determined by measuring the activity of pLDH, an enzyme released from the parasites. The IC50 value is then determined.

Antioxidant Assay

-

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. A solution of DPPH (a stable free radical) is mixed with the plant extract. The reduction of DPPH by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically. The scavenging activity is expressed as the percentage of DPPH radicals scavenged.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by bioactive compounds from Piptocoma discolor. However, sesquiterpene lactones from other plant sources are known to exert their cytotoxic effects through various mechanisms, including the inhibition of the NF-κB signaling pathway, which is crucial in inflammation and cancer.[4] Further research is necessary to elucidate the specific molecular targets and mechanisms of action of compounds from Piptocoma discolor.

Caption: Hypothesized mechanism of action via NF-κB pathway inhibition.

Conclusion and Future Directions

Piptocoma discolor and its related species represent a promising source of bioactive compounds, particularly sesquiterpene lactones with potent cytotoxic and antimalarial activities. The currently available data, although limited for P. discolor itself, strongly suggests that this plant warrants further investigation. Future research should focus on:

-

Comprehensive Phytochemical Analysis: A thorough investigation of the chemical constituents of Piptocoma discolor is needed to identify and characterize its bioactive compounds.

-

Broad Bioactivity Screening: The extracts and isolated compounds should be screened for a wider range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, using quantitative assays.

-

Mechanistic Studies: Elucidating the mechanisms of action and identifying the specific molecular targets and signaling pathways affected by the bioactive compounds is crucial for their development as therapeutic agents.

This in-depth exploration will be vital for unlocking the full therapeutic potential of Piptocoma discolor and its constituents in modern drug discovery and development.

References

- 1. Piptocoma discolor (Kunth) Pruski | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. Piptocoma discolor (Kunth) Pruski | Plants of the World Online | Kew Science [powo.science.kew.org]

- 3. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]

- 4. Cytotoxic and NF-κB inhibitory sesquiterpene lactones from Piptocoma rufescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative and antimalarial sesquiterpene lactones from Piptocoma antillana from Puerto Rico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative and Antimalarial Sesquiterpene Lactones from Piptocoma antillana from Puerto Rico [1] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Screening of Select Puerto Rican Plants for Cytotoxic and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the antioxidant and antimicrobial properties of five indigenous Kenyan plants used in traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revues.imist.ma [revues.imist.ma]

- 11. scielo.br [scielo.br]

The Discovery and Therapeutic Potential of Piptocarphol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptocarphol and its derivatives represent a class of sesquiterpenoid lactones with emerging therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of these natural compounds. Detailed experimental protocols for isolation and analysis, alongside a summary of quantitative data and elucidation of key signaling pathways, are presented to facilitate further research and development in this promising area.

Introduction

Sesquiterpenoid lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family. Within this family, the genus Vernonia (some species of which are now classified under Piptocarpha) has been identified as a rich source of these bioactive molecules. Piptocarphol, a sesquiterpenoid lactone, and its derivatives have garnered scientific interest due to their significant biological activities. This guide will delve into the foundational knowledge surrounding piptocarphol, from its initial discovery to the current understanding of its therapeutic mechanisms.

Discovery and History

Piptocarphol and its derivatives were first identified through phytochemical investigations of plants belonging to the Vernonia genus. A notable derivative, diacethylpiptocarphol (DPC), was isolated from Vernonia scorpioides.[1] The early research focused on the isolation and structural elucidation of these compounds from their natural sources. The term "piptocarphol esters" has also been used in scientific literature, often in connection with hirsutinolides, another group of sesquiterpenoid lactones, suggesting a close structural or biosynthetic relationship.

Chemical Structure

The core chemical structure of piptocarphol is that of a sesquiterpenoid lactone, characterized by a 15-carbon skeleton arranged into a complex, multi-ring system that includes a lactone ring. The precise stereochemistry and functional group arrangement of the parent compound, piptocarphol, have been determined through various spectroscopic techniques.

Table 1: Spectroscopic Data for Piptocarphol (Hypothetical Data)

| Technique | Key Observations |

| ¹H NMR | Characteristic signals for vinyl protons, methine protons adjacent to oxygen atoms, and methyl groups. |

| ¹³C NMR | Resonances corresponding to carbonyl carbons of the lactone and ester groups, olefinic carbons, and carbons bearing hydroxyl groups. |

| Mass Spec | Molecular ion peak consistent with the proposed molecular formula, along with fragmentation patterns indicative of the sesquiterpenoid lactone core. |

| IR Spec | Absorption bands for hydroxyl groups, carbonyl groups (lactone and ester), and carbon-carbon double bonds. |

Piptocarphol Derivatives

To date, the most studied derivative of piptocarphol is diacethylpiptocarphol (DPC). The structural difference between piptocarphol and DPC lies in the acetylation of two hydroxyl groups in the parent molecule. The exploration of other natural and synthetic derivatives of piptocarphol is an active area of research.

Table 2: Known Piptocarphol Derivatives and Their Natural Sources

| Derivative Name | Chemical Modification | Natural Source |

| Diacethylpiptocarphol (DPC) | Di-acetylation of hydroxyl groups | Vernonia scorpioides |

Biological Activities and Mechanism of Action

The primary therapeutic potential of piptocarphol derivatives has been observed in their anticancer and anti-inflammatory activities.

Anticancer Activity

Diacethylpiptocarphol has demonstrated significant antitumor activity. In preclinical studies using murine models with Ehrlich ascites carcinoma, DPC administration led to a reduction in solid tumor size.[1]

The proposed mechanism of action for the anticancer effects of many sesquiterpenoid lactones involves the modulation of key inflammatory and cell survival pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Studies have shown that treatment with DPC results in a decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine regulated by NF-κB.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of piptocarphol derivatives are intrinsically linked to their anticancer mechanisms, primarily through the inhibition of the NF-κB pathway. By preventing the activation of NF-κB, these compounds can suppress the production of various inflammatory mediators.

Experimental Protocols

Isolation of Diacethylpiptocarphol from Vernonia scorpioides

A standardized protocol for the isolation of DPC involves the following steps:

-

Extraction: Dried and powdered aerial parts of Vernonia scorpioides are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature.

-

Fractionation: The crude extract is then partitioned between solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction enriched with DPC (typically the less polar fractions) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity.

-

Purification: Fractions containing DPC are identified by thin-layer chromatography (TLC) and pooled. Further purification is achieved through preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Antitumor Activity Assay (Ehrlich Ascites Carcinoma Model)

-

Animal Model: Female Swiss mice are inoculated subcutaneously with Ehrlich ascites carcinoma cells to induce solid tumor formation.

-

Treatment: Once the tumors are established, the mice are treated with DPC, typically administered intraperitoneally at a specific dosage (e.g., 5 mg/kg/day) for a defined period. A control group receives the vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Biochemical Analysis: At the end of the treatment period, blood and tumor tissues are collected for the analysis of biomarkers such as TNF-α levels using ELISA.

-

Data Analysis: The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the observed effects.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies on diacethylpiptocarphol.

Table 3: Summary of Quantitative Biological Data for Diacethylpiptocarphol

| Parameter | Value/Effect | Experimental Model | Reference |

| In Vivo Antitumor Activity | Reduction in solid tumor size | Ehrlich ascites carcinoma in mice | [1] |

| TNF-α Levels | Significant decrease | Ehrlich ascites carcinoma in mice | [1] |

Future Directions

The study of piptocarphol and its derivatives is still in its early stages. Future research should focus on:

-

Discovery of New Derivatives: Systematic screening of Vernonia and Piptocarpha species for novel piptocarphol derivatives.

-

Total Synthesis: Development of efficient synthetic routes for piptocarphol and its analogs to enable the generation of a wider range of compounds for structure-activity relationship (SAR) studies.

-

Mechanism of Action: Detailed investigation into the specific molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and Toxicological Studies: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of promising derivatives.

Conclusion

Piptocarphol and its derivatives, particularly diacethylpiptocarphol, have emerged as promising natural products with significant antitumor and anti-inflammatory activities. Their mechanism of action, likely involving the inhibition of the NF-κB signaling pathway, makes them attractive candidates for further drug development. This technical guide provides a solid foundation for researchers and scientists to build upon in their efforts to unlock the full therapeutic potential of this fascinating class of sesquiterpenoid lactones.

References

In-Depth Technical Guide: Diacetylpiptocarphol (CAS Number 101628-29-9)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Diacetylpiptocarphol is a naturally occurring sesquiterpene lactone belonging to the guaianolide class.[1] It is characterized by the CAS Registry Number 101628-29-9. This compound has garnered interest within the scientific community for its potential biological activities, primarily its cytotoxic and antiprotozoal properties. Research indicates its mode of action is likely centered on the induction of apoptosis in target cells, making it a subject of investigation for novel therapeutic applications.[2]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 101628-29-9 | [2][3] |

| Molecular Formula | C₁₉H₂₄O₉ | [2][3] |

| Molecular Weight | 396.39 g/mol | [2][3] |

| IUPAC Name | [(2E)-8-(acetyloxy)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-6-yl]methyl acetate | |

| Class | Sesquiterpene Lactone (Guaianolide) | [1] |

Biological Activity and Quantitative Data

This compound has demonstrated notable biological activity, particularly against protozoan parasites and in cytotoxic assays. The primary activities reported in the literature are its antiplasmodial and antileishmanial effects.

Antiprotozoal and Cytotoxic Activity

A key study by Girardi et al. (2015) evaluated the in vitro activity of several hirsutinolide-type sesquiterpenoids, including compounds structurally related to this compound, against Plasmodium falciparum (the parasite responsible for malaria) and Leishmania infantum (a causative agent of leishmaniasis). The study also assessed the cytotoxicity of these compounds against VERO cells (a lineage of kidney epithelial cells from an African green monkey), which is a standard method for evaluating potential toxicity to mammalian cells.

| Activity | Target Organism/Cell Line | IC₅₀ (µg/mL) | Cytotoxicity (CC₅₀ in µg/mL against VERO cells) | Selectivity Index (SI) |

| Antiplasmodial | Plasmodium falciparum | 3.0 | <3 | ~1 |

| Antileishmanial | Leishmania infantum | 13.4 | <3 | <1 |

Note: The specific IC₅₀ values for this compound itself were not explicitly detailed in the abstract of the primary study found. The data presented is for the most active aqueous extracts from a plant known to contain similar sesquiterpene lactones. The cytotoxicity of the pure compounds was noted to be high, impacting selectivity.

Mechanism of Action: Apoptosis Induction

The cytotoxic effects of this compound and related sesquiterpene lactones are believed to be mediated through the induction of apoptosis, or programmed cell death.[2] While the precise signaling cascade initiated by this compound has not been fully elucidated, the general mechanism for this class of compounds involves interaction with cellular pathways that regulate cell growth and survival.

Hypothesized Apoptotic Signaling Pathway

The following diagram illustrates a generalized pathway by which sesquiterpene lactones are thought to induce apoptosis, which may be applicable to this compound. This often involves the inhibition of pro-survival signaling pathways like NF-κB and the activation of intrinsic mitochondrial apoptotic pathways.

References

- 1. Hirsutinolide-type sesquiterpenoids with anti-prostate cancer activity from Cyanthillium cinereum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of antiplasmodial and antileishmanial activities of herbal medicine Pseudelephantopus spiralis (Less.) Cronquist and isolated hirsutinolide-type sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Diacetylpiptocarphol Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpiptocarphol, a sesquiterpenoid lactone isolated from Gochnatia polymorpha, represents a class of natural products with potential therapeutic applications. Due to the limited availability of specific data on this compound, this document provides a detailed guide to the synthesis and biological evaluation of its structural analogs, particularly those belonging to the guaianolide class of sesquiterpene lactones. These protocols are designed to enable researchers to synthesize novel analogs and assess their potential as anticancer agents through the evaluation of cytotoxicity, inhibition of the NF-κB signaling pathway, and induction of apoptosis.

Synthesis of Guaianolide Analogs (as this compound Analogs)

The synthesis of guaianolide sesquiterpene lactones, which are structurally related to this compound, can be complex. The following is a generalized synthetic scheme illustrating a potential approach to creating a library of analogs.

Scheme 1: Generalized Synthesis of a Guaianolide Core Structure

A common strategy involves the construction of the fused 5-7-5 ring system characteristic of guaianolides. This can be achieved through various methods, including intramolecular Diels-Alder reactions, ring-closing metathesis, or radical cyclizations. A representative synthetic workflow is outlined below.

Caption: Generalized workflow for the synthesis of guaianolide analogs.

Experimental Protocol: Synthesis of a Model Guaianolide Analog

This protocol describes a hypothetical synthesis of a simplified guaianolide analog to illustrate the key steps.

1. Preparation of the Cyclization Precursor:

-

Starting from a suitable chiral precursor (e.g., derived from carvone), a series of functional group manipulations, including oxidations, reductions, and protections, are carried out to construct a linear precursor containing the necessary diene and dienophile moieties for an intramolecular Diels-Alder reaction.

2. Intramolecular Diels-Alder Cyclization:

-

The precursor is dissolved in a high-boiling point solvent (e.g., toluene or xylene) and heated under reflux for 12-24 hours to induce the intramolecular Diels-Alder reaction, forming the characteristic 5-7 fused ring system.

3. Elaboration of the Guaianolide Core:

-

Following the cyclization, the resulting intermediate undergoes further transformations, such as stereoselective reductions and oxidations, to introduce the desired stereochemistry and functional groups of the guaianolide core.

4. Lactone Ring Formation:

-

An oxidation-reduction sequence is employed to form the γ-lactone ring. This often involves the oxidation of a primary alcohol to an aldehyde, followed by an intramolecular Cannizzaro-type reaction or a Baeyer-Villiger oxidation.

5. Introduction of the α-methylene Group:

-

The α-methylene-γ-lactone moiety, a common feature in bioactive sesquiterpene lactones, is introduced. A typical method involves deprotonation of the lactone at the α-position with a base like lithium diisopropylamide (LDA), followed by reaction with an electrophilic formaldehyde equivalent (e.g., Eschenmoser's salt).

6. Final Analog Diversification:

-

The core guaianolide structure is then subjected to a variety of late-stage functionalization reactions to generate a library of analogs. This can include acetylation of hydroxyl groups using acetic anhydride and a base like pyridine to mimic the diacetyl functionality of this compound.

Biological Evaluation of this compound Analogs

Cytotoxicity Assessment

The sulforhodamine B (SRB) assay is a reliable method for determining the cytotoxicity of compounds against various cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Fixation: After the incubation period, gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Absorbance Reading: Solubilize the bound SRB dye with 10 mM Tris base solution. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each analog.

Table 1: Representative Cytotoxicity Data (GI50 in µM) of Hypothetical this compound Analogs

| Analog | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | U87 (Glioblastoma) |

| Analog 1 | 5.2 | 8.1 | 3.5 |

| Analog 2 | 1.8 | 2.5 | 0.9 |

| Analog 3 | 12.5 | 15.2 | 9.8 |

| Doxorubicin | 0.1 | 0.2 | 0.08 |

Data are for illustrative purposes.

NF-κB Signaling Pathway Inhibition

The inhibition of the NF-κB pathway is a key mechanism for anti-inflammatory and anticancer agents. A common method to assess this is through a luciferase reporter assay in cells stimulated with an NF-κB activator like TNF-α.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, pre-treat the transfected cells with the synthesized analogs for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each analog compared to the TNF-α-stimulated control.

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Table 2: Representative NF-κB Inhibition Data of Hypothetical this compound Analogs

| Analog | NF-κB Inhibition (%) at 10 µM |

| Analog 1 | 45 |

| Analog 2 | 82 |

| Analog 3 | 21 |

| Parthenolide (Control) | 95 |

Data are for illustrative purposes.

Apoptosis Induction

The induction of apoptosis is a hallmark of many effective anticancer drugs. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with the synthesized analogs at their respective GI50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Table 3: Representative Apoptosis Induction Data of Hypothetical this compound Analogs

| Analog | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| Analog 1 | 15.2 | 8.5 |

| Analog 2 | 35.8 | 12.3 |

| Analog 3 | 5.1 | 2.4 |

| Staurosporine (Control) | 45.6 | 20.1 |

Data are for illustrative purposes.

Conclusion

These application notes and protocols provide a comprehensive framework for the synthesis of this compound analogs and the evaluation of their anticancer potential. By employing these methodologies, researchers can systematically explore the structure-activity relationships of this promising class of natural product derivatives and identify lead compounds for further drug development.

Application Notes and Protocols for Assessing Diacetylpiptocarphol Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diacetylpiptocarphol and Cytotoxicity Assessment

This compound (DAPC) is a derivative of piptocarphol, a sesquiterpenoid lactone. Sesquiterpenoid lactones are a diverse group of naturally occurring phytochemicals known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The cytotoxic effects of many sesquiterpenoid lactones against various cancer cell lines have been documented, with apoptosis induction being a primary mechanism of action.[1][2] These compounds can modulate key signaling pathways involved in cancer progression, such as the NF-κB pathway, leading to cell cycle arrest and programmed cell death.[3][4][5]

Given the established anticancer potential of related sesquiterpenoid lactones, it is crucial to evaluate the cytotoxic properties of DAPC to determine its potential as a therapeutic agent. This document provides a comprehensive guide to the cell culture assays and protocols necessary for a thorough in vitro assessment of DAPC's cytotoxicity. The following protocols are foundational for determining the dose-dependent effects of DAPC on cell viability, proliferation, and the induction of apoptosis.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound across various human cancer cell lines after 48 hours of treatment. These values are representative of typical findings for cytotoxic sesquiterpenoid lactones and should be determined experimentally for DAPC.[6]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 0.18 |

| A549 | Lung Carcinoma | 5.5 |

| MCF-7 | Breast Adenocarcinoma | 12.3 |

| HeLa | Cervical Adenocarcinoma | 8.7 |

| U-937 | Histiocytic Lymphoma | 1.5 |

Experimental Protocols

A critical aspect of evaluating a new compound's potential as an anticancer agent is the detailed and reproducible assessment of its cytotoxic effects. Below are detailed protocols for key in vitro assays to characterize the cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells reduce the yellow MTT to a purple formazan product.[8]

Materials:

-

Human cancer cell lines (e.g., HL-60, A549, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (DAPC) stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of DAPC in complete medium. Remove the medium from the wells and add 100 µL of the DAPC dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest DAPC concentration) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[12] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[11]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation: Seed cells and treat with various concentrations of DAPC for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[13]

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Many cytotoxic compounds induce cell cycle arrest at specific checkpoints. This protocol uses PI to stain the cellular DNA content, allowing for cell cycle phase distribution analysis by flow cytometry.

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[14][15] Fix the cells overnight at 4°C.[15]

-

Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[14] Wash the cell pellet twice with PBS.[14]

-

RNase Treatment: Resuspend the cells in 100 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only binds to DNA.[14]

-

PI Staining: Add 400 µL of PI solution and incubate for at least 15-30 minutes at room temperature in the dark.[14][15]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.

Visualizations

Experimental Workflow for DAPC Cytotoxicity Assessment

Caption: Workflow for evaluating the cytotoxicity of this compound.

Plausible Signaling Pathway for DAPC-Induced Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by DAPC.

References

- 1. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Sesquiterpene Lactones with Cytotoxicity from the Herb of Youngia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. bosterbio.com [bosterbio.com]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. corefacilities.iss.it [corefacilities.iss.it]

Application Notes and Protocols for In Vivo Studies of Diacetylpiptocarphol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpiptocarphol (DAPC) is a sesquiterpene lactone that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preclinical in vivo studies are a critical step in evaluating the efficacy and safety of novel compounds like DAPC before they can be considered for clinical trials. This document provides detailed application notes and standardized protocols for conducting in vivo studies of this compound in relevant animal models. These guidelines are intended to assist researchers in designing and executing robust experiments to assess the pharmacological and toxicological profile of DAPC.

The selection of appropriate animal models is paramount for obtaining meaningful and translatable data. The choice of model will depend on the specific research question, whether it is to investigate DAPC's anticancer efficacy, its anti-inflammatory effects, or its safety profile. This document outlines protocols for common models used in cancer and inflammation research, as well as for general toxicity and pharmacokinetic assessments.

Animal Models for Efficacy Studies

Xenograft Models for Anticancer Activity

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer drug development.[1] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

Recommended Mouse Strains:

-

Athymic Nude (nu/nu) mice

-

Severe Combined Immunodeficient (SCID) mice

-

NOD scid gamma (NSG) mice

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[2][3] It is suitable for screening compounds for potential anti-inflammatory properties.

Recommended Rodent Strains:

-

Wistar rats

-

Sprague-Dawley rats

-

Swiss albino mice

Experimental Protocols

Protocol 1: Human Tumor Xenograft Study in Mice

Objective: To evaluate the in vivo anticancer efficacy of this compound on tumor growth.

Materials:

-

This compound (DAPC)

-

Vehicle for DAPC administration (e.g., 10% DMSO, 40% PEG300, 50% saline)

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old

-

Matrigel (optional, for promoting tumor growth)

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen human cancer cell line under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL.

-

For subcutaneous implantation, inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse. The use of Matrigel mixed with the cell suspension can improve tumor take rate.

-

-

Tumor Growth and Grouping:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).

-

-

Drug Administration:

-

Prepare DAPC in the chosen vehicle at the desired concentrations.

-

Administer DAPC to the treatment groups via the selected route (e.g., intraperitoneal, oral gavage). The administration schedule can be, for example, once daily for 21 days.

-

The control group should receive the vehicle only. A positive control group with a standard-of-care chemotherapy agent can also be included.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Record the body weight of each mouse at the same frequency to monitor for toxicity.

-

Observe the mice daily for any clinical signs of distress or toxicity.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors and record their final weight.

-

Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess toxicity.

-

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Materials:

-

This compound (DAPC)

-

Vehicle for DAPC administration

-

1% Carrageenan solution in sterile saline

-

Plethysmometer or calipers to measure paw volume/thickness

-

Rats (e.g., Wistar or Sprague-Dawley), 150-200g

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the experimental conditions for at least one week.

-

Randomize the animals into different groups (n=6 per group): Vehicle control, DAPC treatment groups (different doses), and a positive control group (e.g., Indomethacin).

-

-

Drug Administration:

-

Administer DAPC or the vehicle orally or intraperitoneally 60 minutes before the carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

-

Toxicity and Pharmacokinetic Studies

General Toxicity Studies

Acute and sub-chronic toxicity studies are essential to determine the safety profile of DAPC.[4] These studies involve administering different doses of the compound to animals and observing for adverse effects.

Key Parameters to Monitor:

-

Mortality and clinical signs of toxicity

-

Body weight changes

-

Food and water consumption

-

Hematological analysis (complete blood count)

-

Serum biochemical analysis (liver and kidney function tests)

-

Gross necropsy and histopathology of major organs

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of DAPC in the body.[5][6]

Typical Procedure:

-

Administer a single dose of DAPC to animals (rats or mice) via the intended clinical route (e.g., oral or intravenous).

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Process the blood to obtain plasma or serum.

-

Analyze the concentration of DAPC in the samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[7]

Data Presentation

Quantitative data from these studies should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: Tumor Growth Inhibition in Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | - | ||

| DAPC | [Dose 1] | |||

| DAPC | [Dose 2] | |||

| Positive Control | [Dose] |

Table 2: Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (± SEM) | Percent Inhibition of Edema (%) |

| Vehicle Control | - | - | |

| DAPC | [Dose 1] | ||

| DAPC | [Dose 2] | ||

| Indomethacin | [Dose] |

Table 3: Pharmacokinetic Parameters of DAPC in Rats

| Parameter | Oral Administration (Dose) | Intravenous Administration (Dose) |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (0-t) (ng*h/mL) | ||

| Half-life (t½) (h) | ||

| Bioavailability (%) | N/A |

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Efficacy and Toxicity Screening

Caption: General workflow for in vivo studies of this compound.

Hypothetical Signaling Pathway for DAPC's Anticancer Activity

Based on the known mechanisms of other sesquiterpene lactones, DAPC may exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by DAPC.

References

- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant, Anti-Inflammatory, and Antitumoral Effects of Aqueous Ethanolic Extract from Phoenix dactylifera L. Parthenocarpic Dates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acute and chronic toxicity studies in animals | PPTX [slideshare.net]

- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacological effects of β-hydroxyphosphocarnitine in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Diacetylpiptocarphol